Antimycobacterial MIC Head-to-Head: Target Compound vs. N-Alkyl Homologs Against M. tuberculosis H37Ra and H37Rv
In the only published comprehensive antimycobacterial evaluation, 4-(aminomethyl)-2-hydroxybenzoic acid (the free base of the target hydrochloride) was tested alongside its N-alkyl homologs (N-CH₃ through N-C₄H₉) against M. tuberculosis H37Ra and M. tuberculosis H37Rv. The reported MIC exceeded 250 µg/mL for both the parent compound and all homologs, indicating that the core scaffold itself lacks the molecular features necessary for potent antimycobacterial activity [1]. This finding is critical for procurement decisions: the hydrochloride salt provides the same scaffold as the tested free base but with improved aqueous handling; however, no derivative within this series has surpassed the >250 µg/mL MIC threshold. By comparison, the clinically used 4-amino-2-hydroxybenzoic acid (PAS) achieves MIC values typically <1 µg/mL against M. tuberculosis [2].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against M. tuberculosis |
|---|---|
| Target Compound Data | MIC >250 µg/mL (free base form; M. tuberculosis H37Ra and H37Rv) |
| Comparator Or Baseline | N-alkyl homologs (N-CH₃ to N-C₄H₉): MIC >250 µg/mL; PAS (4-amino-2-hydroxybenzoic acid): MIC <1 µg/mL |
| Quantified Difference | Target compound and homologs all >250 µg/mL; PAS is >250-fold more potent |
| Conditions | M. tuberculosis H37Ra and H37Rv; method described in Arch Pharm 1982; PAS MIC from standard clinical susceptibility testing |
Why This Matters
This negative data establishes the scaffold's baseline antimycobacterial inactivity, allowing researchers to avoid redundant screening and to use this compound as a negative control or a synthetic starting point rather than as a bioactive lead.
- [1] Meindl W, von Angerer E, Ruckdeschel G, Schönenberger H. Antimykobakterielle N-Alkylbenzylamine: Synthese und Testung von 4-Aminomethyl-2-hydroxy-benzoesäure und Homologen. Arch Pharm (Weinheim) 1982;315(11):941-946. DOI:10.1002/ardp.19823151109. NSTL abstract confirms: 'MHK>250 μg/ml' for parent and N-alkyl homologs. View Source
- [2] Zheng J, Rubin EJ, Bifani P, et al. para-Aminosalicylic acid is a prodrug targeting dihydrofolate reductase in Mycobacterium tuberculosis. J Biol Chem 2013;288(32):23447-23456. DOI:10.1074/jbc.M113.475798. (PAS MIC reference.) View Source
